molecular formula C13H11N3O2 B6600430 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1909320-15-5

2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6600430
CAS No.: 1909320-15-5
M. Wt: 241.24 g/mol
InChI Key: NMTZEEWNTUFEJD-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is a heterocyclic compound that features both pyrazole and isoindole moieties

Biochemical Analysis

Biochemical Properties

2-[(1-Methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes suggests that this compound may act as an inhibitor or modulator of these enzymes, affecting their catalytic activity and, consequently, the metabolic pathways they regulate .

Additionally, this compound has been shown to bind to certain proteins, such as albumin, which can influence its distribution and bioavailability in biological systems. The binding interactions with albumin and other proteins can modulate the compound’s pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety profile .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules within this pathway, this compound can alter gene expression patterns and cellular responses to external stimuli .

Furthermore, this compound has been observed to affect cellular metabolism by influencing the activity of enzymes involved in glycolysis and oxidative phosphorylation. These effects on metabolic pathways can lead to changes in cellular energy production and overall metabolic flux, impacting cell growth, proliferation, and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound has been shown to bind to the active sites of certain enzymes, acting as a competitive inhibitor and preventing substrate binding. This inhibition can lead to a decrease in enzyme activity and subsequent alterations in metabolic pathways .

Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of specific genes, leading to altered protein synthesis and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods .

Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis. These effects are likely due to the compound’s ability to modulate key signaling pathways and metabolic processes over time .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. Different dosages of the compound have been administered to evaluate its efficacy and toxicity. At lower doses, this compound has shown beneficial effects, such as anti-inflammatory and anti-tumor activities .

At higher doses, the compound has been associated with adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with key metabolic enzymes and the subsequent accumulation of toxic metabolites .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further conjugated and excreted .

The interaction with cytochrome P450 enzymes also suggests that this compound may influence the metabolism of other co-administered drugs, potentially leading to drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells .

Once inside the cells, this compound can bind to intracellular proteins, such as albumin, which can influence its intracellular distribution and accumulation .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes .

Additionally, this compound has been observed to accumulate in the mitochondria, suggesting a potential role in modulating mitochondrial function and energy production . The targeting of specific subcellular compartments may be facilitated by post-translational modifications or the presence of targeting signals within the compound’s structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and isoindole derivatives, such as:

Uniqueness

What sets 2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique combination of pyrazole and isoindole moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and exhibit diverse biological activities compared to its individual components .

Properties

IUPAC Name

2-[(1-methylpyrazol-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-15-7-6-9(14-15)8-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTZEEWNTUFEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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